molecular formula C21H25N3O3 B244728 2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B244728
M. Wt: 367.4 g/mol
InChI Key: VDSCAZBXXGEDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as PPAP, is a synthetic compound that has been the focus of scientific research in recent years. It belongs to the class of piperazine derivatives and has been found to possess potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is not fully understood. It is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. 2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been found to possess antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of focus could be on its potential use in the treatment of Parkinson's disease, as it has been found to possess dopaminergic activity. Another area of focus could be on its potential use as an anti-depressant or anxiolytic, as it has been found to possess these properties in animal studies. Additionally, further research could be conducted to better understand the mechanism of action of 2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide and its potential applications in other areas of medicine.

Synthesis Methods

2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)piperazine with phenoxyacetic acid in the presence of a catalyst. Another method involves the reaction of 4-(4-chlorophenyl)piperazine with 2-phenoxyacetyl chloride in the presence of a base.

Scientific Research Applications

2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-depressant, anxiolytic, and neuroprotective effects. 2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been found to possess dopaminergic activity.

properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-phenoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H25N3O3/c1-2-21(26)24-14-12-23(13-15-24)18-10-8-17(9-11-18)22-20(25)16-27-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,22,25)

InChI Key

VDSCAZBXXGEDCV-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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